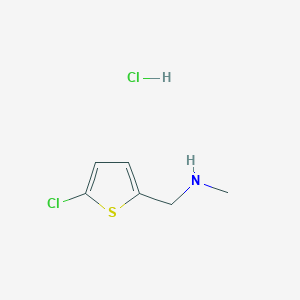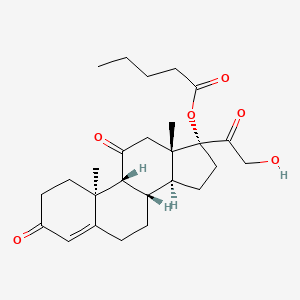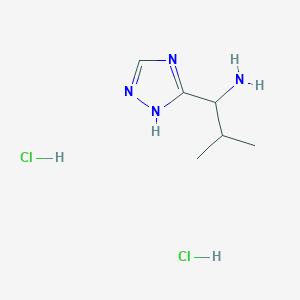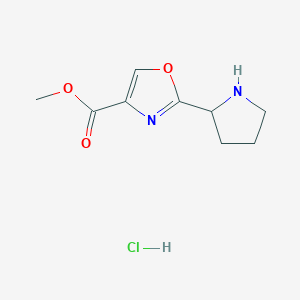![molecular formula C6H4ClN3 B1487496 5-Chloroimidazo[1,2-a]pyrimidine CAS No. 944896-82-6](/img/structure/B1487496.png)
5-Chloroimidazo[1,2-a]pyrimidine
Übersicht
Beschreibung
5-Chloroimidazo[1,2-a]pyrimidine is a chemical compound with the molecular formula C6H4ClN3 . It is a type of imidazo[1,2-a]pyrimidine, which is a class of compounds that have been recognized for their wide range of applications in medicinal chemistry . Some imidazo[1,2-a]pyrimidines have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyrimidines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a fused bicyclic heterocycle with a chlorine atom attached . The exact mass of the molecule is 153.0093748 g/mol .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines have been synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
5-Chloroimidazo[1,2-a]pyrimidine derivatives have been explored for their antimicrobial properties. Studies have synthesized a series of these compounds, notably 5-n-Octylaminoimidazo[1,2-a]pyrimidine, which exhibited significant activity against a variety of microorganisms (Revanker, Matthews, & Robins, 1975).
Synthesis and Derivatization
There is considerable research into the synthesis of imidazo[1,5-c]pyrimidines and their derivatives, which can be prepared from commercially available starting materials. These compounds can be further derivatized at specific positions to enhance their chemical properties (Wade, 1986).
Anticancer Potential
Pyrazolo[1,5-a]pyrimidine derivatives, which are closely related to this compound, have shown significant potential in cancer research. They exhibit anticancer activities and enzymatic inhibitory properties, making them candidates for drug development (Arias-Gómez, Godoy, & Portilla, 2021).
Herbicide Synthesis
This compound has been used in the synthesis of sulfonylurea herbicides like imazosulfuron. This process involves multiple steps, including chlorosulfonation and ammonolysis, highlighting the compound's role in agricultural chemistry (Shi Gui-zhe, 2015).
Drug Design
The pyrazole nucleus, which shares structural similarities with this compound, has garnered attention in drug design due to its pharmacological therapeutic potentials. This highlights the broader relevance of such compounds in medicinal chemistry (Ajani et al., 2019).
Antibacterial Activity
Some derivatives of this compound have been synthesized with a focus on antibacterial activity. These compounds have shown high inhibition activity against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa (Zimam, 2014).
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis .
Mode of Action
It is known that the functionalization of n-heterocyclic scaffolds of pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines can be achieved using grignard reagents for nucleophilic additions .
Biochemical Pathways
It is known that pyrimidine metabolism plays a crucial role in various biological processes .
Pharmacokinetics
It is known that the synthesis of new n-heterocyclic cores is being actively investigated due to their potential new physicochemical and medicinal properties and favorable pharmacokinetics .
Result of Action
It is known that imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis .
Safety and Hazards
According to the safety data sheet from PubChem, 5-Chloroimidazo[1,2-a]pyrimidine is harmful if swallowed and causes skin irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
Imidazo[1,2-a]pyrimidines have been attracting substantial interest due to their potential pharmaceutical applications . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyrimidines are being recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests that there is a promising future for the development and application of 5-Chloroimidazo[1,2-a]pyrimidine and related compounds.
Biochemische Analyse
Biochemical Properties
5-Chloroimidazo[1,2-a]pyrimidine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its binding to specific enzymes, which can either inhibit or activate their activity. For instance, this compound has been shown to interact with kinases, leading to the modulation of phosphorylation processes that are essential for cell signaling and regulation . Additionally, this compound can bind to DNA and RNA polymerases, affecting the transcription and replication processes . The nature of these interactions is often characterized by the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to the stability and specificity of the binding.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the activity of certain kinases, leading to alterations in downstream signaling pathways such as the MAPK/ERK pathway . This inhibition can result in changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by binding to transcription factors and altering their activity, thereby influencing the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of kinases, leading to competitive inhibition and preventing substrate phosphorylation . This inhibition disrupts the signaling cascades that are essential for cell growth and survival. Additionally, this compound can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression . These interactions can lead to changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle progression, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth and the modulation of immune responses . At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are often dose-dependent and can be attributed to the accumulation of the compound in specific tissues and organs. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic response, beyond which the risk of toxicity increases significantly .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the primary metabolic pathways involves the cytochrome P450 enzyme system, which catalyzes the oxidation of this compound to form hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Once inside the cell, this compound can bind to intracellular proteins, such as heat shock proteins and chaperones, which facilitate its proper folding and localization . The distribution of this compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific receptors .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . For example, this compound can be phosphorylated by kinases, which directs its localization to the nucleus where it can interact with transcription factors and modulate gene expression . Additionally, the binding of this compound to mitochondrial proteins can influence mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
5-chloroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-8-6-9-3-4-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHBQBIMEMOMTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=NC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677326 | |
| Record name | 5-Chloroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944896-82-6 | |
| Record name | 5-Chloroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)
![10-(Hydroxymethyl)-4-methyl-4-azatricyclo[5.2.2.0~2,6~]undecane-8,9-diol](/img/structure/B1487415.png)

![Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B1487417.png)

![3-Isopropyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1487421.png)
![2-{3-[Benzyl(butyl)amino]-2-hydroxypropoxy}-N-phenylbenzamide](/img/structure/B1487423.png)
![1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487425.png)

![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1487428.png)



![3-Phenyl-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1487436.png)
